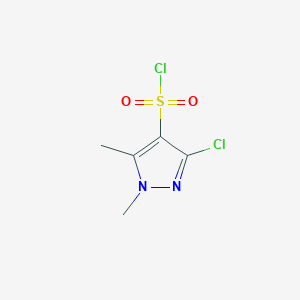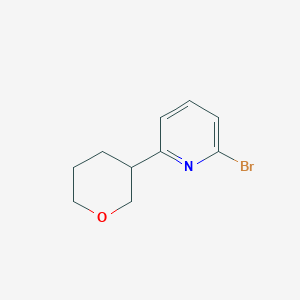
Luteolin 7-galactoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cynaroside can be synthesized through the glycosylation of luteolin. The process involves the reaction of luteolin with glucose in the presence of an enzyme called flavone 7-O-beta-glucosyltransferase . This enzyme catalyzes the transfer of glucose to luteolin, forming cynaroside.
Industrial Production Methods
Industrial production of cynaroside often involves extraction from natural sources. For instance, honeysuckle is rich in cynaroside, and its extraction can be achieved using nonionic surfactants. The surfactants form micelles that solubilize cynaroside in an aqueous solution, which is then purified through metal complexation .
Analyse Des Réactions Chimiques
Types of Reactions
Cynaroside undergoes various chemical reactions, including oxidation and reduction. The primary oxidation step occurs on the 1,2-dihydroxybenzene subunit, leading to the formation of an unstable semiquinone anion radical .
Common Reagents and Conditions
Common reagents used in the oxidation of cynaroside include dimethyl sulfoxide (DMSO) and electron paramagnetic resonance (EPR) spectroscopy to follow the oxidation reactions .
Major Products
The major products formed from the oxidation of cynaroside include semiquinone anion radicals, which are unstable and can further react to form other compounds .
Applications De Recherche Scientifique
Cynaroside has a wide range of scientific research applications:
Chemistry: Cynaroside is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: It exhibits antimicrobial activity against various bacteria and fungi.
Medicine: Cynaroside has shown potential in treating various cancers, including colorectal cancer and gastric cancer, by inhibiting cell proliferation and inducing cell cycle arrest
Industry: It is used in the production of health products and nutraceuticals due to its beneficial properties.
Mécanisme D'action
Cynaroside exerts its effects through various molecular targets and pathways. For instance, in colorectal cancer, it inhibits cell proliferation by downregulating cell division cycle 25A (CDC25A) and inducing G1 cell cycle arrest . In gastric cancer, it blocks the MET/AKT/mTOR axis, inhibiting cell growth, migration, and invasion . Additionally, cynaroside modulates the AMPK/SIRT3/Nrf2 pathway to counter doxorubicin-induced cardiomyocyte injury .
Comparaison Avec Des Composés Similaires
Cynaroside is similar to other flavonoids such as luteolin and quercetin. it is unique due to its glycosylated form, which enhances its solubility and bioavailability . Other similar compounds include:
Luteolin: A flavone with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid known for its antioxidant activity.
Orientin: A luteolin derivative with anti-proliferative potential.
Cynaroside stands out due to its specific glycosylation, which provides unique biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFNSGRTCBGNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5373-11-5, 68321-11-9 |
Source


|
| Record name | Luteolin-7-glucosid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Luteolin 7-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)
![4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)




![2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B11712917.png)
![[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine](/img/structure/B11712918.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11712925.png)
![1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11712928.png)
![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11712951.png)
